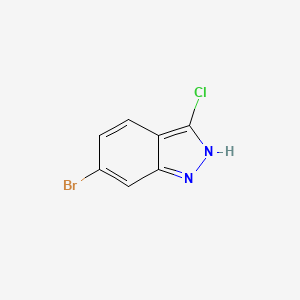

6-Bromo-3-chloro-1H-indazole

Description

Historical Context and Significance of Indazole Scaffolds in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry. chemsrc.comresearchgate.netsmolecule.com Though rarely found in nature, synthetic indazole derivatives have garnered immense interest from researchers due to their wide spectrum of biological and pharmacological activities. chemsrc.comsmolecule.com The structural versatility of the indazole nucleus allows for the development of novel drug moieties with impressive bioactivity. chemsrc.com This has led to the successful development of several commercially available drugs. For instance, compounds like Niraparib, an anti-ovarian cancer agent, Pazopanib, used in cancer treatment, and Axitinib, a therapy for renal cell carcinoma, all feature the indazole core, underscoring its therapeutic importance. chemsrc.comchemicalbook.com The broad range of activities exhibited by indazole-containing compounds includes anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. smolecule.comchemicalbook.comcymitquimica.com

Overview of Halogenated Indazoles in Chemical and Pharmaceutical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the indazole scaffold significantly influences the molecule's physicochemical properties. evitachem.comnih.gov Halogens can alter electronic distribution, reactivity, metabolic stability, and binding affinity to biological targets. evitachem.com This makes halogenated indazoles highly valuable as intermediates in organic synthesis and as pharmacophores in their own right. chemicalbook.comnih.gov

Bromo- and chloro-substituted indazoles are particularly useful building blocks. The halogen atoms serve as reactive handles for further functionalization through various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. evitachem.comsemanticscholar.org This allows chemists to construct more complex molecular architectures. chemicalbook.com Furthermore, the presence of halogens can enhance the potency of drug candidates; for example, in the context of kinase inhibitors, hydrophobic groups like halogens on the indazole ring have been shown to influence inhibitory activity. Research has focused on developing efficient and regioselective methods for the halogenation of indazoles to create a diverse library of compounds for drug discovery. nih.gov

Research Focus on 6-Bromo-3-chloro-1H-indazole within the Broader Indazole Landscape

Within the extensive family of halogenated indazoles, this compound (CAS No: 885271-78-3) is a compound of interest primarily as a synthetic intermediate. Its structure, featuring a bromine atom at position 6 and a chlorine atom at position 3, makes it a versatile precursor for creating more complex molecules. While extensive published research focusing exclusively on the biological activity of this specific compound is limited, its structural motifs are present in a variety of researched molecules.

The study of closely related analogues provides context for its potential applications. For example, derivatives like 6-bromo-1H-indazole have been used to synthesize compounds with potential anticancer and antimicrobial activities. researchgate.net Similarly, other di-halogenated indazoles are explored as building blocks for kinase inhibitors and other therapeutic agents. evitachem.comsemanticscholar.org Therefore, the primary research focus for this compound is its utility as a foundational element in the synthesis of novel, potentially bioactive compounds for pharmaceutical and chemical research.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBXLSQSRZCYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646556 | |

| Record name | 6-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-78-3 | |

| Record name | 6-Bromo-3-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The fundamental physicochemical properties of 6-Bromo-3-chloro-1H-indazole are summarized below. Specific experimental data such as melting point and density are not widely reported in publicly available literature.

| Property | Data |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 885271-78-3 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures specifically for 6-Bromo-3-chloro-1H-indazole are not extensively documented in the surveyed literature. However, its synthesis can be inferred from established methods for preparing related halogenated indazoles.

A plausible synthetic route may involve a multi-step process starting from a substituted benzonitrile (B105546) or nitrobenzene. For instance, the synthesis of the related compound 7-Bromo-4-chloro-1H-indazol-3-amine involves the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) followed by a cyclization reaction with hydrazine (B178648). Another common strategy is the cyclocondensation of an appropriately substituted o-halonitrobenzene with hydrazine.

Furthermore, the synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole is described as starting from 3-Bromo-6-chloro-1H-indazole, which is then subjected to nitration. chemicalbook.com This indicates that this compound could potentially be synthesized via halogenation of a simpler indazole precursor. Characterization of the final product would typically involve standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Reactivity and Key Reactions

The chemical reactivity of 6-Bromo-3-chloro-1H-indazole is dictated by the indazole ring system and its halogen substituents.

N-H Acidity and N-Alkylation: The proton on the nitrogen of the pyrazole (B372694) ring is acidic and can be removed by a base. The resulting indazolide anion can react with electrophiles. This is demonstrated by the existence of various N-substituted derivatives, such as 6-Bromo-3-chloro-1-methyl-1H-indazole, indicating that the nitrogen atom is a common site for functionalization. nih.gov

Substitution of Halogen Atoms: The bromine and chlorine atoms attached to the benzene (B151609) ring are susceptible to substitution, particularly through metal-catalyzed cross-coupling reactions. evitachem.com Reactions like the Suzuki-Miyaura or Heck coupling would allow for the formation of new carbon-carbon bonds at positions 3 and 6, enabling the synthesis of complex biaryl compounds. evitachem.comsemanticscholar.org Nucleophilic aromatic substitution of these halogens is also a potential reaction pathway under specific conditions.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo further electrophilic substitution, such as nitration or halogenation, although the existing electron-withdrawing halogen atoms would be deactivating and direct incoming electrophiles to specific positions. The synthesis of a nitro-derivative from a bromo-chloro-indazole highlights this possibility. chemicalbook.com

Applications in Research

Direct Halogenation Approaches for Indazole Core Derivatization

Direct halogenation of the indazole ring system is a common strategy for the synthesis of halogenated indazoles. This approach relies on the inherent reactivity of the indazole nucleus towards electrophilic substitution. The regioselectivity of these reactions is highly dependent on the reaction conditions, the specific halogenating agent used, and the presence of any directing groups on the indazole ring.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the indazole ring is a key step in many synthetic routes. For the synthesis of this compound, a bromination reaction targeting the C6 position would be the initial step if starting from 1H-indazole, or a subsequent step if a chloro-substituent is already present. However, direct bromination of unsubstituted 1H-indazole typically occurs at the C3 and C5 positions. Therefore, to achieve 6-bromo substitution, a starting material that directs bromination to this position is often employed.

Regioselective Chlorination Strategies

The chlorination of the indazole ring, particularly at the C3 position, is a critical transformation for obtaining the target compound. Various reagents can be employed for this purpose. For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been reported for the chlorination of indazole derivatives. nih.gov This method provides a viable route for the introduction of a chlorine atom at the C3 position under specific conditions. nih.gov

Multi-Step Synthesis from Precursors

Due to the challenges in controlling regioselectivity in direct halogenation of the parent indazole, multi-step syntheses are often preferred. These methods allow for the precise placement of the halogen substituents through the use of appropriately substituted starting materials and a controlled sequence of reactions.

Formation of the Indazole Core

A common strategy in multi-step synthesis is the construction of the indazole ring from a substituted aniline (B41778) or benzaldehyde (B42025) derivative. For the synthesis of 6-bromo-1H-indazole, a key intermediate, 4-bromo-2-fluorobenzaldehyde (B134337) can be used as a precursor. The reaction of this aldehyde with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the formation of the indazole ring through cyclization. mdpi.com

Table 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-fluorobenzaldehyde mdpi.com

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 4-Bromo-2-fluorobenzaldehyde | Hydrazine hydrate | DMSO | 120 °C | 8 h | 99% |

Sequential Halogenation and Functionalization

A logical and frequently employed approach for the synthesis of this compound is the sequential halogenation of a pre-formed indazole intermediate. This strategy allows for a controlled, step-wise introduction of the desired halogen atoms at specific positions.

This pathway commences with the synthesis of 6-bromo-1H-indazole, which then undergoes a regioselective chlorination at the C3 position. The synthesis of the 6-bromo-1H-indazole intermediate can be achieved with high yield from 4-bromo-2-fluorobenzaldehyde as previously described. mdpi.com

The subsequent step involves the chlorination of 6-bromo-1H-indazole at the C3 position. While direct chlorination of 6-bromo-1H-indazole is not extensively detailed in the reviewed literature, the general principles of C3-halogenation of indazoles can be applied. For example, the use of N-chlorosuccinimide (NCS) or similar chlorinating agents can be effective. rsc.org A closely related transformation is the iodination of 6-bromo-1H-indazole at the C3 position, which is achieved using iodine and potassium hydroxide (B78521) in dimethylformamide (DMF), affording 6-bromo-3-iodo-1H-indazole in good yield. rsc.orgnih.gov This suggests the feasibility of a similar reaction with a chlorinating agent.

Table 2: Iodination of 6-Bromo-1H-indazole at the C3 Position rsc.orgnih.gov

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 6-Bromo-1H-indazole | Iodine, Potassium hydroxide | DMF | Room Temperature | 3 h | 71.2% |

By analogy, a proposed method for the final chlorination step would involve reacting 6-bromo-1H-indazole with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), in an appropriate solvent to yield this compound. The optimization of reaction conditions would be crucial to ensure high regioselectivity and yield.

Chlorination Preceding Bromination

The synthesis of this compound can be strategically approached by first introducing the chlorine atom at the 3-position of the indazole core, followed by bromination at the 6-position. This pathway relies on the controlled, regioselective halogenation of the indazole ring.

The initial precursor, 3-chloro-1H-indazole, can be synthesized through various established methods, such as the condensation of 2-amino-3-chlorobenzaldehyde (B1290574) with hydrazine. ontosight.ai Once 3-chloro-1H-indazole is obtained, the subsequent step is the selective bromination of the benzene (B151609) portion of the bicyclic system. The directing effects of the existing ring system guide the incoming electrophile.

The bromination is typically achieved using N-bromosuccinimide (NBS), a common and effective brominating agent for introducing a bromine atom onto aromatic rings. chim.it The reaction solvent can influence the outcome, with options including acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH₂Cl₂), or hexafluoroisopropanol (HFIP). chim.it The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is installed at the C6 position, which is electronically favorable for substitution.

| Step | Starting Material | Reagent | Solvent | Product |

| 1 | 1H-Indazole | (e.g., SO₂Cl₂) | Dichloromethane (DCM) | 3-Chloro-1H-indazole |

| 2 | 3-Chloro-1H-indazole | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | This compound |

This table represents a plausible, generalized pathway as specific documented examples for this exact sequence are sparse.

Esterification and Other Post-Cyclization Modifications

Once the this compound core is synthesized, it can undergo various post-cyclization modifications to generate a library of derivatives. The halogen atoms at positions 3 and 6 are key handles for further functionalization, primarily through cross-coupling reactions.

Esterification is a potential modification, typically involving a carboxylic acid derivative of the indazole. For instance, a related study on 3-chloro-1-methyl-1H-indazole derivatives demonstrated the successful esterification of a carboxylic acid group attached to the core structure. researchgate.net This suggests that if a carboxyl group were introduced to the this compound scaffold, standard esterification procedures could be applied.

More commonly, the bromo and chloro substituents are exploited in transition metal-catalyzed coupling reactions. Reactions such as the Suzuki-Miyaura and Heck couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. These modifications are crucial for exploring the structure-activity relationships of indazole-based compounds in drug discovery.

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. For indazole synthesis, this translates to the use of catalytic systems and advanced reactor technologies.

Catalytic Methods for Halogenation and Cyclization

Catalysis plays a pivotal role in the synthesis of halogenated indazoles. Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones represents a significant advancement. nih.gov This method is advantageous as it utilizes more readily available and less expensive o-chloroaryl precursors compared to their bromo- or iodo-counterparts. nih.gov The cyclization is typically promoted by a copper(I) iodide (CuI) catalyst in the presence of a base like potassium hydroxide (KOH) and a ligand such as 1,10-phenanthroline. nih.gov

Palladium-catalyzed reactions are also widely employed for constructing the indazole ring from o-haloaryl N-sulfonylhydrazones. mdpi.com In the context of green chemistry, the use of less toxic and more environmentally benign reagents is a key goal. For halogenation, the use of Chloramine-T as a chlorinating agent for related imidazoheterocycles presents a milder, more eco-friendly alternative to traditional reagents. acs.org

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including indazoles. clockss.orgresearchgate.net This approach offers significant advantages in terms of safety, scalability, and reproducibility, particularly for reactions that are exothermic or involve hazardous reagents. clockss.org

The synthesis of halogenated indazoles, such as 6-bromo-4-fluoro-1H-indazole, has been successfully demonstrated in continuous-flow reactors. clockss.org This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and purity. For industrial-scale production, flow reactors can mitigate the risks associated with large-batch halogenation or nitration reactions. smolecule.comevitachem.com

Yield Optimization and Purity Enhancement in Synthetic Protocols

Optimizing reaction yields and ensuring high purity are critical for the practical synthesis of this compound, both in academic research and industrial production.

Systematic optimization of reaction conditions is key. For the synthesis of the closely related 7-bromo-4-chloro-1H-indazol-3-amine, extensive screening of brominating reagents (e.g., Br₂, NBS), solvents, and temperatures was performed to maximize the yield of the desired regioisomer. semanticscholar.org The optimal conditions were identified as using NBS in sulfuric acid at room temperature, which was successfully scaled up to produce hundreds of grams of product. nih.gov

Purification strategies are equally important. While column chromatography is a standard laboratory technique for achieving high purity (>95%), it can lead to yield loss and is less cost-effective on an industrial scale. Alternative methods such as recrystallization or precipitation followed by washing are often preferred for large-scale synthesis. For example, in the synthesis of 3-bromo-2,6-dichlorobenzonitrile, a precursor for a related indazole, the product was isolated by precipitation in ice-cold water and a simple wash with ethyl acetate, affording a high-purity product (95-96%) in good yield (75-80%) without chromatography. nih.gov

| Method | Compound Class | Purity Achieved | Yield Impact | Reference |

| Column Chromatography | 6-Bromo-3-chloro-5-fluoro-1H-indazole | >95% | Reduced to 60-65% | |

| Recrystallization | 6-Bromo-3-chloro-5-fluoro-1H-indazole | 75-80% | Higher than chromatography | |

| Precipitation & Washing | 3-Bromo-2,6-dichlorobenzonitrile | 95-96% | 75-80% (isolated yield) | nih.gov |

Molecular Target Identification and Validation

Detailed studies identifying and validating specific molecular targets for this compound are not widely published. While the broader class of indazole derivatives has been investigated for interactions with various biological molecules, specific data for this compound is sparse.

Receptor Binding Assays

There is no specific data from receptor binding assays for this compound available in the literature. Therefore, its affinity and selectivity for specific physiological receptors remain uncharacterized.

Protein-Ligand Interaction Analysis

Detailed analyses of the protein-ligand interactions of this compound, such as those derived from X-ray crystallography or computational molecular docking studies, have not been specifically published. Such studies would be necessary to elucidate the binding modes and specific molecular interactions that underpin any biological activity.

Cellular Pathway Modulation

Research specifically detailing the modulation of cellular pathways by this compound is not present in the available scientific reports. Elucidating its effects on signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation, would require dedicated cellular and molecular biology studies, which have not been published for this compound.

Interference with Cell Proliferation and Cell Cycle Progression

Indazole derivatives have consistently demonstrated anti-proliferative effects across a range of studies. The core indazole scaffold is recognized for its capacity to inhibit key cellular pathways that are essential for cell cycle progression and apoptosis. banglajol.inforesearchgate.net Specifically, compounds such as 3-Bromo-6-chloro-4-nitro-1H-indazole have been shown to inhibit the progression of the cell cycle in certain cancer cell lines. smolecule.com This interference is a critical mechanism behind the observed anticancer potential of this class of compounds. banglajol.inforesearchgate.net Halogenated spiro-oxindoles, which share structural motifs with indazole derivatives, are known to inhibit cyclin-dependent kinase 2 (CDK2), which effectively halts cellular proliferation by preventing the transition from the G1 to the S phase of the cell cycle. nih.gov

Induction of Apoptosis Mechanisms

The induction of apoptosis, or programmed cell death, is a key therapeutic goal in oncology. Derivatives of this compound have been implicated in activating these pathways. For instance, research on 6-bromo-1H-indazole has highlighted its role in inhibiting pathways that prevent apoptosis. banglajol.inforesearchgate.net A study on 1H-indazole-3-amine derivatives demonstrated that they can promote apoptosis by inhibiting the Bcl-2 family of proteins. nih.gov Further mechanistic insights come from related halogenated compounds. 6-Bromo-5-chloroindoline-2,3-dione, for example, induces caspase-independent apoptosis by causing mitochondrial membrane depolarization and the release of cytochrome c. smolecule.com This particular compound was found to upregulate pro-apoptotic proteins like BAX/BAK while suppressing the anti-apoptotic protein BCL-2. smolecule.com It also stimulates the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, bypassing the typical caspase-3/7 activation pathway. smolecule.com

Signaling Pathway Inhibition (e.g., PI3K pathway, p53/MDM2 pathway)

The ability of indazole derivatives to inhibit specific signaling pathways is central to their biological activity. The phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival, is a known target. Studies have shown that certain indazole derivatives can exert inhibitory effects on PI3Kδ, leading to a reduction in cancer cell proliferation.

Another critical pathway modulated by these compounds is the p53/MDM2 axis. The p53 protein is a tumor suppressor that plays a vital role in regulating the cell cycle and apoptosis. nih.gov Its activity is often compromised in cancer through overexpression of its negative regulator, MDM2. nih.gov Certain 1H-indazole-3-amine derivatives have been found to disrupt the p53/MDM2 interaction. nih.gov By doing so, they up-regulate the expression of p53 and decrease the expression of MDM2, which can trigger apoptotic processes in cancer cells. nih.gov This mechanism is a promising strategy for cancer therapy, and halogenated spirooxindoles are also known to function by disrupting the MDM2-p53 interaction. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to the molecule affect its function, are crucial for optimizing these compounds as therapeutic agents.

Impact of Halogen Substituents on Activity and Selectivity

The nature and position of halogen atoms on the indazole ring are critical determinants of biological activity. The bromine at the 6-position and chlorine at the 3-position of the parent compound create a specific electronic and steric profile that governs its interactions with biological targets. banglajol.info

Theoretical studies on similar halogenated structures show that bromine and chlorine substituents alter intermolecular contacts, reducing H···H contacts and introducing H···X (halogen) contacts that affect crystal packing. acs.org SAR studies on a series of 2-azetidinone derivatives of 6-nitro-1H-indazole revealed a clear hierarchy of activity based on the electron-withdrawing nature of substituents, with the order being NO2 > Cl > Br. scielo.br In other contexts, such as anti-MRSA activity, halogen substitution on the core ring was found to be generally beneficial. nih.gov The substitution pattern creates a unique electronic landscape; for instance, chlorine's electronegativity can stabilize intermediates during synthesis, while the polarizability of a larger halogen like iodine can facilitate π-stacking interactions with kinase hinge regions. The presence of bromine and chlorine specifically on the indoline-2,3-dione scaffold is thought to modulate its biological properties compared to the non-halogenated parent compound. smolecule.com

| Substituent | Position | Effect on Activity/Properties | Reference |

|---|---|---|---|

| Bromo (Br) | 6 | Contributes to lipophilicity and electronic properties. Considered less effective than Cl or NO2 in some series for antimicrobial activity. | banglajol.infoscielo.br |

| Chloro (Cl) | 3 | Electron-withdrawing nature enhances activity in some derivatives, superior to Bromine. | scielo.br |

| Iodo (I) | 3 | Enhances steric bulk and polarizability compared to bromo or chloro substituents. | |

| Fluoro (F) | General | Affects molecular conformation, leading to stable, low-energy forms in some thiourea (B124793) derivatives. | acs.org |

Influence of Other Functional Group Modifications

Beyond halogens, other functional groups significantly modulate the activity of indazole derivatives. The introduction of a 1,2,3-triazole moiety to the 6-bromo-1H-indazole scaffold has been explored to create novel derivatives with varied antimicrobial profiles. banglajol.inforesearchgate.net The addition of an aldehyde group at the 3-position creates an electrophilic site that can influence intermolecular interactions and potential reaction pathways. Similarly, an amino group at the 4-position provides electron-donating character through resonance, which can facilitate nucleophilic attacks. In some series, replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating larger substituents like trifluoromethyl (CF3) improved degradation efficacy. mdpi.com These modifications highlight that a holistic approach, considering various functional groups in concert with the halogen pattern, is necessary for developing potent and selective agents.

Tautomeric Forms and Their Biological Implications

Indazole compounds can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. mdpi.comnih.gov This tautomeric equilibrium is not fixed and can be influenced by several factors, including the nature of substituents and the polarity of the solvent.

The presence of the electron-withdrawing bromine atom at the 6-position can influence the electron density distribution within the indazole ring, potentially stabilizing one tautomeric form over another. The specific tautomeric form present is of significant biological consequence, as it determines the geometry and hydrogen-bonding capabilities of the molecule. These features are critical for molecular recognition and binding to biological targets like enzyme active sites. Therefore, understanding and controlling the tautomeric preference is a key aspect of designing indazole-based drugs.

Anticancer Activity

There is no specific data available in the reviewed literature concerning the in vitro cytotoxicity, anti-proliferative effects, or anti-angiogenic properties of this compound itself. While many indazole derivatives are investigated for their potent anticancer activities, these findings are specific to the derivatives and cannot be directly attributed to the parent compound . banglajol.info

In vitro Cytotoxicity against Various Cancer Cell Lines

No studies reporting the IC₅₀ (half-maximal inhibitory concentration) values or other measures of cytotoxicity for this compound against any cancer cell lines were identified.

Anti-proliferative Effects

Information regarding the ability of this compound to inhibit cancer cell proliferation, induce apoptosis, or cause cell cycle arrest is not present in the available literature. Research has characterized the anti-proliferative effects of the general 6-bromo-1H-indazole scaffold, but not this specific chloro-substituted version. banglajol.info

Anti-angiogenic Properties

There is no evidence from the reviewed sources to suggest that this compound has been evaluated for its anti-angiogenic properties, such as the inhibition of vascular endothelial growth factor (VEGF) or other related pathways.

Antimicrobial Efficacy

The antimicrobial potential of the indazole nucleus is well-documented, with various derivatives showing activity against a range of pathogens. banglajol.infosmolecule.com However, specific data on the antibacterial and antifungal efficacy of this compound is not available.

Antibacterial Activity (Gram-positive and Gram-negative)

No reports on the Minimum Inhibitory Concentration (MIC) of this compound against either Gram-positive or Gram-negative bacteria have been found. Studies on related structures suggest that the presence and position of halogen atoms can significantly influence antibacterial activity, but specific testing on this compound has not been published. banglajol.info

Antifungal Activity

Similarly, there is no available data from the search results detailing the antifungal activity of this compound against any fungal strains.

Antitubercular Activity

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with various derivatives being investigated for a wide range of pharmacological effects, including antitubercular activity. nih.govambeed.com The core indazole structure is present in numerous compounds screened for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.govresearchgate.net While specific studies focusing exclusively on the antitubercular properties of this compound are not extensively detailed in current literature, the broader class of indazole and triazole derivatives has shown promise. For instance, research into 1,2,3-triazole derivatives, which can be synthesized from indazole precursors, has highlighted their potential as antitubercular agents. nih.gov The biological activity of halogenated compounds is often influenced by the nature and position of the halogen atoms, which can affect lipophilicity, membrane penetration, and interaction with biological targets. banglajol.info Therefore, the bromo- and chloro-substituents on the 1H-indazole ring suggest that it could serve as a valuable intermediate for developing novel compounds with potential efficacy against tuberculosis.

Anti-inflammatory Properties

Indazole derivatives are well-documented for their anti-inflammatory potential. ambeed.comresearchgate.net The parent compound, 6-bromo-1H-indazole, has been noted for possessing good anti-inflammatory properties. banglajol.info Similarly, related chlorinated indole (B1671886) structures have been investigated for their ability to modulate inflammatory pathways. The mechanism of action for the anti-inflammatory effects of indazole-based compounds often involves the modulation of key inflammatory mediators and enzymes. While direct research on the anti-inflammatory effects of this compound is limited, the known activities of its structural components provide a strong rationale for its potential in this therapeutic area. The compound's structure is suitable for further modification to optimize anti-inflammatory activity.

Neuroprotective Effects

The potential for indazole derivatives to confer neuroprotection is an emerging area of research. Specifically, 6-Bromoindazole has been identified as a compound with potential neuroprotective effects. biosynth.com It is suggested that this activity may be related to its interaction with the receptor tyrosine kinase axitinib. biosynth.com Furthermore, 6-bromo-1H-indazole is described as a potent neuroprotective agent. banglajol.info Separately, derivatives of 6-Chloro-1H-indole have also shown preliminary evidence of neuroprotective benefits in models of neurodegenerative diseases, where they appear to protect neuronal cells from oxidative stress. These findings suggest that the combination of bromo and chloro substituents on an indazole or related indole framework could be a promising strategy for developing new neuroprotective therapies.

Cardiovascular Applications

Research has identified 6-bromo-1H-indazole as a significant cardiovascular agent, highlighting the potential of this scaffold in developing treatments for cardiovascular diseases. banglajol.info The specific mechanisms and the full extent of the cardiovascular applications for this compound are not yet fully elucidated. However, the indazole core is a common feature in many biologically active compounds, and its presence suggests that derivatives could interact with various targets within the cardiovascular system. Further investigation is required to explore this potential.

Antiparasitic Activity (e.g., Antileishmanial)

The indazole scaffold has shown significant promise in the development of antiparasitic agents, particularly against Leishmania species. A study on derivatives of 3-chloro-6-nitro-1H-indazole, a compound structurally analogous to this compound, demonstrated notable antileishmanial activity. nih.gov These derivatives were tested in vitro against the promastigote forms of three Leishmania species: L. infantum, L. tropica, and L. major. nih.govresearchgate.net

The inhibitory potency of the synthesized compounds was found to be species-dependent. Several derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggested that these compounds bind with high stability to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in antileishmanial drug discovery. nih.govresearchgate.net The interaction with TryR involves a network of hydrophobic and hydrophilic interactions. researchgate.net One derivative, compound 13 from the study, was identified as a particularly promising inhibitor of L. major growth. nih.govresearchgate.net

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives (Data sourced from a study on related nitro-analogs)

| Compound Derivative | Target Species | Activity Level |

| 4, 5, 7, 10–13 | L. infantum | Moderate to Strong |

| 11, 13 | L. tropica | Active |

| 13 | L. major | Promising Inhibitor |

These findings underscore the potential of the 3-chloro-indazole framework as a basis for developing new and effective antileishmanial drugs. nih.gov

Antimalarial Activity

The indazole and isomeric indole rings are important heterocyclic frameworks in the search for new antimalarial drugs. nih.gov While direct studies on the antimalarial activity of this compound are limited, its structural isomer, 6-Bromo-3-chloro-1H-indole, has been synthesized and used as a key intermediate in the development of potent antimalarials. nih.govacs.org

In one study, 6-Bromo-3-chloro-1H-indole was used to create a series of N-acetamide indoles designed to target the Plasmodium falciparum cation-transporting P-type ATPase, PfATP4. nih.govacs.org This enzyme is essential for maintaining sodium ion homeostasis in the parasite and is an attractive drug target as it lacks close orthologs in mammals. acs.org The resulting derivatives showed potent activity against the asexual stage of the parasite. The bromo-substituent at the 6-position was particularly useful as it enabled further chemical modifications via Suzuki reactions to explore structure-activity relationships. nih.gov Although this research focuses on the indole isomer, it highlights the value of the 6-bromo-3-chloro substitution pattern for generating compounds with significant antiplasmodial efficacy.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of 6-Bromo-3-chloro-1H-indazole. rsc.orgbeilstein-journals.orgresearchgate.net These calculations can provide a detailed picture of the molecule's electron distribution, which in turn governs its reactivity and intermolecular interactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A larger gap generally implies higher stability and lower reactivity. For halogenated indazoles, the positions and nature of the halogen substituents significantly influence these frontier orbitals. The bromine at position 6 and chlorine at position 3, both being electron-withdrawing groups, are expected to lower the energy of both HOMO and LUMO levels compared to the unsubstituted indazole.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the indazole ring are anticipated to be regions of negative potential, making them likely sites for hydrogen bonding and coordination with metal ions. The hydrogen atom attached to the nitrogen in the pyrazole (B372694) ring will exhibit a positive potential, indicating its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Outcome | Significance |

| HOMO Energy | Lowered by halogen substitution | Influences electron-donating ability |

| LUMO Energy | Lowered by halogen substitution | Influences electron-accepting ability |

| HOMO-LUMO Gap | Modulated by substituent effects | Indicator of chemical reactivity and stability |

| Dipole Moment | Non-zero, influenced by halogens | Affects solubility and intermolecular interactions |

| Molecular Electrostatic Potential | Negative potential near N atoms, positive near N-H | Predicts sites for non-covalent interactions |

Note: The exact values for these properties would require specific DFT calculations to be performed.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.govresearchgate.net Given that indazole derivatives are known to interact with a variety of biological targets, particularly protein kinases, molecular docking studies of this compound are crucial for identifying its potential therapeutic applications. nih.gov

In a typical docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The indazole core is a well-established scaffold that can mimic the purine (B94841) base of ATP, enabling it to fit into the ATP-binding pocket of kinases. The simulation algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a binding affinity score for each.

The bromine and chlorine substituents on the indazole ring can play a significant role in these interactions. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized as important in ligand-protein binding. mdpi.com The bromine and chlorine atoms of this compound could form such bonds with backbone carbonyls or specific amino acid residues in the target's active site, thereby enhancing binding affinity and selectivity.

Table 2: Potential Molecular Docking Parameters for this compound with a Generic Kinase Target

| Parameter | Description | Predicted Role for this compound |

| Binding Affinity (kcal/mol) | Estimated free energy of binding | Expected to be favorable for kinase targets |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions | Likely to involve hydrogen bonds with the indazole N-H and N atoms, and potential halogen bonds from Br and Cl |

| Binding Pose | Predicted 3D orientation of the ligand in the active site | The indazole ring is expected to occupy the adenine-binding region |

| Hydrogen Bonds | Interactions between H-bond donors and acceptors | The N-H group of the indazole is a key hydrogen bond donor |

| Halogen Bonds | Interactions involving the bromine and chlorine atoms | Potential interactions with carbonyl oxygen atoms or other electron-rich residues |

Note: This table represents a hypothetical scenario. Actual results would depend on the specific protein target used in the docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govworldscientific.com An MD simulation of the this compound-protein complex, obtained from a docking study, can provide valuable information about the stability of the binding pose and the conformational flexibility of both the ligand and the protein. researchgate.netfrontiersin.org

During an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained. This allows for a more rigorous assessment of the binding stability.

MD simulations are also useful for performing conformational analysis of the ligand itself. beilstein-journals.orgresearchgate.netsemanticscholar.orgmdpi.com For a relatively rigid molecule like this compound, the primary conformational flexibility would be associated with the tautomeric state of the indazole ring and any potential rotations of substituents if the core structure were to be further modified. The simulations can reveal the most energetically favorable conformations in a given environment (e.g., in water or within a binding site).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. eurekaselect.compku.edu.cnchalcogen.roresearchgate.netnih.gov Should a series of analogues of this compound be synthesized and tested for a particular biological activity, QSAR modeling could be employed to understand the influence of different substituents on their potency. nih.govnih.govmdpi.com

In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., Hammett constants for the substituents). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

For this compound and its potential derivatives, a QSAR model could reveal, for instance, whether increasing the electron-withdrawing nature of the substituents at the 3- and 6-positions enhances the activity, or if there is an optimal size or lipophilicity for the substituents at other positions. The insights gained from a QSAR model can be invaluable for designing new, more potent compounds.

Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction models provide a rapid and cost-effective way to evaluate these properties before a compound is synthesized. nih.govspringernature.comnih.govnih.govfrontiersin.orgresearchgate.net

A variety of computational models, often based on large datasets of experimentally determined properties, can be used to predict the ADMET profile of this compound. These models can estimate properties such as its solubility, permeability across biological membranes (e.g., the blood-brain barrier), potential for metabolism by cytochrome P450 enzymes, and various toxicological endpoints. nih.govnih.gov

For example, the presence of the bromo and chloro substituents would be expected to increase the lipophilicity of the molecule compared to unsubstituted indazole, which could influence its absorption and distribution. Predictive models can provide quantitative estimates of these effects. Similarly, computational toxicology models can flag potential liabilities, such as mutagenicity or cardiotoxicity, based on the presence of certain structural motifs.

Table 3: Examples of In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Parameter | Potential Implication |

| Absorption | Caco-2 Permeability | High permeability suggests good oral absorption |

| Human Intestinal Absorption | Percentage of absorption after oral administration | |

| Distribution | Blood-Brain Barrier Penetration | Predicts whether the compound can enter the central nervous system |

| Plasma Protein Binding | High binding can reduce the free concentration of the drug | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions |

| Excretion | Renal Clearance | Predicts the rate of elimination through the kidneys |

| Toxicity | Ames Mutagenicity | Predicts the potential for the compound to cause DNA mutations |

| hERG Inhibition | Predicts the risk of cardiotoxicity |

Note: These are examples of predictable properties. The actual values would be obtained from specialized ADMET prediction software.

Future Directions and Research Gaps

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The core of future research on 6-bromo-3-chloro-1H-indazole lies in the strategic synthesis of new derivatives to enhance its biological activity. The indazole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of activities. nih.gov The presence of bromo and chloro substituents on the this compound molecule offers reactive sites for various chemical modifications. chemimpex.com

Future derivatization strategies could focus on several key areas:

Click Chemistry: Inspired by research on related indazole compounds, the use of 1,3-dipolar cycloaddition reactions, a form of "click chemistry," could yield novel triazole-containing derivatives. For instance, studies on 6-bromo-1H-indazole have shown that tethering 1,2,3-triazole moieties can lead to compounds with significant antimicrobial efficacy. researchgate.netbanglajol.info A similar approach with this compound could unlock new antimicrobial or other therapeutic agents.

Substitution at the N1 Position: The nitrogen at the 1-position of the indazole ring is a common site for modification to influence pharmacokinetic properties and target engagement. Introducing various alkyl or aryl groups can modulate lipophilicity and metabolic stability.

Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow the introduction of a diverse range of substituents, significantly expanding the chemical space and potential biological targets. Research on other indazoles has demonstrated the success of this approach in creating potent enzyme inhibitors. nih.gov

The table below summarizes biological activities observed in various substituted indazole derivatives, suggesting potential therapeutic areas for novel derivatives of this compound.

| Indazole Derivative Class | Biological Target/Activity | Reference |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Tyrosine Threonine Kinase (TTK) Inhibition (Anti-cancer) | nih.gov |

| 1H-indazol-3-amine derivatives | Bcr-Abl Inhibition (Anti-leukemia) | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Fibroblast Growth Factor Receptor (FGFR) Inhibition | nih.gov |

| 3-substituted 1H-indazoles | IDO1 Enzyme Inhibition (Immunotherapy) | nih.gov |

| 4-bromo-1H-indazole derivatives | Antibacterial (FtsZ Inhibition) | nih.gov |

| 6-bromo-1H-indazole-1,2,3-triazole analogues | Antimicrobial | researchgate.netbanglajol.info |

| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial | nih.gov |

Preclinical Development and In vivo Efficacy Studies

Once novel derivatives with promising in vitro bioactivity are synthesized, the subsequent critical step is to advance them into preclinical development. This phase bridges the gap between laboratory discovery and potential clinical application. A significant research gap currently exists in the in vivo evaluation of compounds derived from this compound.

Future research must involve comprehensive preclinical studies, including:

In vivo Efficacy Models: Derivatives showing potent anti-cancer activity in cell lines should be tested in relevant animal models, such as tumor xenograft models in mice. For example, other indazole derivatives have been successfully evaluated in HCT116 tumor xenograft models, demonstrating their potential to inhibit tumor growth in a living system. nih.gov

Pharmacokinetic (ADME) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds is essential. These studies determine the bioavailability and half-life of a potential drug, guiding further optimization.

Pharmacodynamic Studies: These studies will help to understand the mechanism of action of the new derivatives in a biological system, confirming target engagement and elucidating the molecular pathways they modulate.

Investigation of Combination Therapies

In modern pharmacology, particularly in oncology, combination therapy is a standard approach to enhance efficacy, reduce side effects, and overcome drug resistance. For derivatives of this compound that demonstrate potential as anti-cancer agents, a logical future direction is the investigation of their use in combination with existing treatments.

Research should be designed to:

Identify synergistic interactions with established chemotherapeutic agents or targeted therapies.

Evaluate the potential for derivatives to act as chemosensitizers, making cancer cells more susceptible to other drugs.

Assess combination regimens in in vitro and in vivo models to determine optimal pairing and sequencing.

Addressing Potential Toxicity and Off-Target Effects

A crucial aspect of drug development that requires significant future investigation is the safety profile of this compound derivatives. Early and thorough toxicity screening is essential to identify and mitigate potential liabilities.

Key research gaps to be filled include:

Comprehensive Cytotoxicity Profiling: Testing novel compounds against a panel of non-cancerous human cell lines is necessary to ensure selectivity for cancer cells and establish a preliminary therapeutic window.

Off-Target Screening: Broad screening against a panel of receptors, enzymes, and ion channels can identify unintended biological interactions. While some indazole series have been found to have acceptable off-target activity, this must be determined empirically for each new compound series. nih.gov

In vivo Toxicology Studies: Promising candidates must undergo formal toxicology studies in animal models to assess systemic toxicity and identify any potential organ-specific adverse effects before they can be considered for human trials.

Sustainable Synthesis and Industrial Scale-Up Considerations

For any promising derivative of this compound to become a viable therapeutic or commercial product, its synthesis must be practical, economical, and scalable. Current laboratory-scale syntheses are often not suitable for large-scale production. Therefore, a significant future research direction is the development of robust and sustainable synthetic routes.

Drawing inspiration from the synthesis of structurally similar compounds like 7-bromo-4-chloro-1H-indazol-3-amine (an intermediate for the HIV drug Lenacapavir), research should focus on:

Developing Economical Routes: Utilizing inexpensive and readily available starting materials is key. chemrxiv.orgmdpi.com

Improving Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize the number of synthetic steps.

Eliminating Chromatographic Purification: Developing protocols that yield high-purity products through crystallization or other non-chromatographic methods is crucial for industrial scale-up, as it significantly reduces cost and solvent waste. chemrxiv.orgmdpi.com

Applying Green Chemistry Principles: Future synthetic strategies should aim to reduce environmental impact by using safer solvents, minimizing energy consumption, and reducing waste.

The development of a practical, multi-gram scale synthesis for a related indazole without the need for column chromatography demonstrates that this is an achievable and necessary goal. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-chloro-1H-indazole, and how do reaction conditions influence halogen positioning?

- Methodological Answer : Halogenation of indazole derivatives typically involves electrophilic substitution. For bromination, direct methods using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) are common . Chlorination can be achieved via chlorinating agents like POCl₃ or SOCl₂. To avoid over-halogenation, stoichiometric ratios of halogenating agents and stepwise addition are critical. For example, in 6-bromo-3-iodo-1H-indazole synthesis, KOH facilitates deprotonation, enhancing iodine incorporation at position 3 . Optimize solvent choice (e.g., DMF for solubility) and catalyst presence (e.g., FeCl₃ for regioselectivity) to prioritize bromine at position 6 and chlorine at position 3.

Q. How does the substitution pattern (bromo at position 6, chloro at 3) influence the chemical reactivity of 1H-indazole derivatives?

- Methodological Answer : Bromine’s electronegativity and larger atomic radius compared to chlorine increase steric hindrance and polarizability, making position 6 more reactive toward nucleophilic substitution. Chlorine at position 3 stabilizes the indazole ring via electron-withdrawing effects, directing further functionalization (e.g., Suzuki couplings) to position 5 or 7 . Comparative studies of 6-bromo vs. 6-chloro analogs show bromine enhances cross-coupling efficiency (e.g., Buchwald-Hartwig amination) due to stronger C–Br bond activation .

Table 1 : Reactivity Comparison of Halogenated Indazoles

| Compound | Halogen Positions | Key Reactivity Features | Reference |

|---|---|---|---|

| 6-Bromo-1H-indazole | Br (6) | High Suzuki coupling yield (~85%) | |

| 6-Chloro-1H-indazole | Cl (6) | Lower coupling efficiency (~60%) | |

| 3-Chloro-1H-indazole | Cl (3) | Stabilizes ring for SNAr reactions |

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the structure of this compound, and how can SHELX programs enhance refinement accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for space-group determination and SHELXL for refinement . Key steps:

Data Collection : Use high-resolution (<1.0 Å) data to resolve heavy atoms (Br, Cl).

Refinement : In SHELXL, apply anisotropic displacement parameters for Br/Cl and constrain H-atoms using HFIX commands.

Validation : Check R-factor convergence (<5%) and validate geometry with CCDC tools. For disordered regions (common in halogenated compounds), use PART and SUMP instructions .

Example: In 6-bromo-1,3-dimethylimidazole, SHELXL achieved R1 = 0.031 by modeling Br/Cl thermal motion and hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activities of halogenated indazoles, such as varying inhibitory potency despite similar substitution patterns?

- Methodological Answer : Contradictions often arise from assay conditions or subtle structural differences. Follow this workflow:

Structural Reanalysis : Confirm purity and stereochemistry via NMR (e.g., ¹H/¹³C, 2D COSY) and HPLC .

Biological Assay Optimization :

- Use isogenic cell lines to control genetic variability.

- Test across multiple concentrations (e.g., 1 nM–100 µM) to assess dose-response curves.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes. For example, 6-bromo-5-fluoro-indazole derivatives show higher kinase affinity due to fluorine’s electronegativity .

Case Study: 6-Chloro-1H-indazol-3-amine exhibited variable enzyme inhibition due to protonation state differences in buffer pH .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the NH group of indazole with Boc (tert-butoxycarbonyl) to prevent unwanted N-alkylation .

- Selective Coupling : Use PdCl₂(dppf) for Suzuki-Miyaura coupling at position 6 (Br), leaving Cl at position 3 intact. For example, 6-bromo-3-iodo-indazole selectively couples at Br using Pd(OAc)₂ .

- Solvent Effects : Use toluene for Buchwald-Hartwig amination to minimize hydrolysis of Cl .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for halogenated indazoles, and how can this be addressed experimentally?

- Methodological Answer : Solubility discrepancies arise from crystallinity differences or polymorph formation. Strategies:

Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable forms .

Thermal Analysis : Perform DSC/TGA to detect melting point variations (e.g., amorphous vs. crystalline 6-bromo-indazoles differ by ~20°C) .

Co-solvent Systems : For biological assays, use DMSO:PBS (1:9 v/v) to enhance solubility without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.